

# 3-(Cyclohexylaminocarbonyl)phenylboronic acid molecular weight

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## Compound of Interest

**Compound Name:** 3-(Cyclohexylaminocarbonyl)phenylboronic acid

**Cat. No.:** B1350689

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An In-Depth Technical Guide to **3-(Cyclohexylaminocarbonyl)phenylboronic Acid** for Researchers and Drug Development Professionals

## Abstract

**3-(Cyclohexylaminocarbonyl)phenylboronic acid** is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and drug development. Its phenylboronic acid moiety allows it to participate in a variety of chemical transformations, most notably the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This technical guide provides a comprehensive overview of the compound's core physicochemical properties, its application in synthetic chemistry, and a detailed experimental protocol for its use in creating complex organic molecules. The information is tailored for researchers, scientists, and professionals involved in the drug discovery and development pipeline.

## Physicochemical and Structural Data

The fundamental properties of **3-(Cyclohexylaminocarbonyl)phenylboronic acid** are summarized below. Accurate molecular weight and formula are essential for stoichiometric calculations in synthesis and for analytical characterization.

Property	Data	Reference
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BNO <sub>3</sub>	[1]
Molecular Weight	247.10 g/mol	[1]
IUPAC Name	[3-(cyclohexylcarbamoyl)phenyl]boronic acid	[1]
CAS Number	850567-25-8	
Synonyms	(3-(Cyclohexylcarbamoyl)phenyl)boronic acid	[1]
Appearance	Typically a white to off-white powder	
pKa	4–10 (Typical range for aryl boronic acids)	[2]
Solubility	Generally soluble in polar organic solvents (e.g., ethers, ketones); poorly soluble in non-polar hydrocarbon solvents.	[3][4][5]

## Core Applications in Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[6] Their utility stems from two primary features: the ability of the boronic acid group to act as a mild Lewis acid and to form reversible covalent bonds with diols, and its role as a versatile coupling partner in transition metal-catalyzed reactions.[2][4]

- **Synthetic Building Block:** The most prominent application is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, which are common motifs in many approved drugs.[7]

- **Enzyme Inhibition:** The boron atom can interact with catalytic residues (like serine) in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors. Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a boronic acid-containing drug.[\[6\]](#)[\[8\]](#)
- **Bioconjugation and Sensors:** The ability to interact with diols makes phenylboronic acids useful for creating sensors for carbohydrates or for targeted drug delivery to cells rich in sialic acid residues.[\[4\]](#)[\[9\]](#)

The logical workflow for utilizing this compound in a drug discovery context, from initial synthesis to final analysis, is outlined below.



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**Caption:** Logical workflow for the synthesis of a biaryl drug candidate.

# Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using **3-(Cyclohexylaminocarbonyl)phenylboronic acid** with a hypothetical aryl bromide partner (e.g., 4-bromo-pyridine).

Objective: To synthesize 3-(Cyclohexylaminocarbonyl)-N-(pyridin-4-yl)benzene.

Materials:

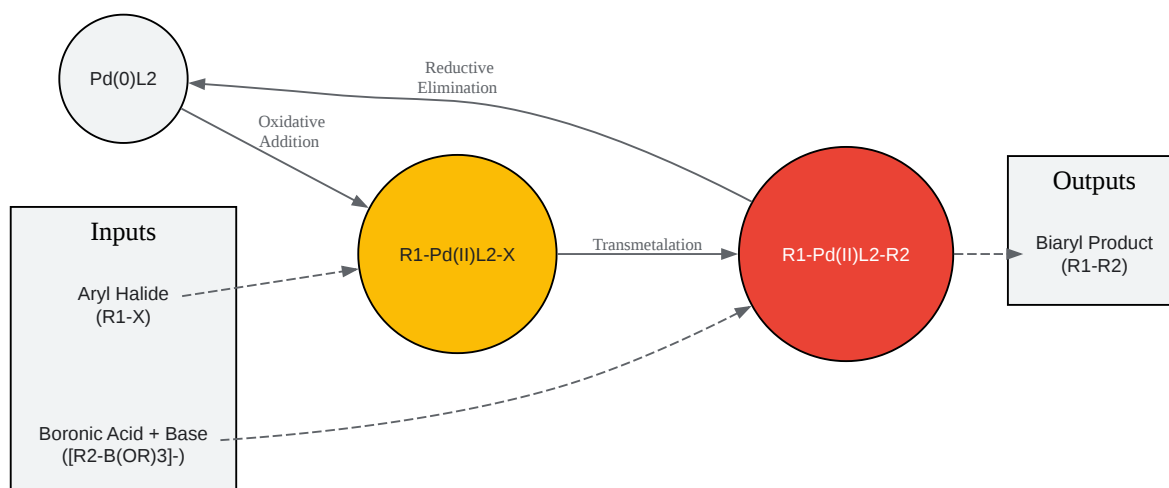
- **3-(Cyclohexylaminocarbonyl)phenylboronic acid** (1.2 mmol, 296.5 mg)
- 4-Bromopyridine (1.0 mmol, 158.0 mg)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 mmol, 34.7 mg)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 mmol, 276.4 mg)
- 1,4-Dioxane (8 mL)
- Water (2 mL)
- Ethyl acetate
- Brine solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Procedure:

- **Reaction Setup:** To a 25 mL Schlenk flask equipped with a magnetic stir bar, add **3-(Cyclohexylaminocarbonyl)phenylboronic acid**, 4-bromopyridine, and potassium carbonate.
- **Inert Atmosphere:** Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

- **Solvent and Catalyst Addition:** Add the 1,4-dioxane and water mixture via syringe. Continue purging with the inert gas for another 10 minutes to degas the solvent.
- **Catalyst Introduction:** Briefly remove the septum and quickly add the  $\text{Pd}(\text{PPh}_3)_4$  catalyst to the stirring mixture. Immediately reseal the flask and purge with inert gas for a final 5 minutes.
- **Heating:** Place the flask in a preheated oil bath at  $90^\circ\text{C}$ . Allow the reaction to stir vigorously overnight (12-16 hours).
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Workup:** After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Final Purification:** Purify the resulting crude product by column chromatography on silica gel to obtain the pure biaryl product.

The catalytic cycle for this crucial reaction is visualized below.



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**Caption:** Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Conclusion

**3-(Cyclohexylaminocarbonyl)phenylboronic acid** is a high-value reagent for scientific research, particularly in the synthesis of novel organic compounds for drug discovery. Its defined molecular weight allows for precise experimental design, and its reactivity in robust and well-understood reactions like the Suzuki-Miyaura coupling makes it an indispensable tool. The protocols and workflows provided herein offer a foundational resource for researchers aiming to leverage the unique chemical properties of this compound to advance their scientific objectives.

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